DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone

Vue d'ensemble

Description

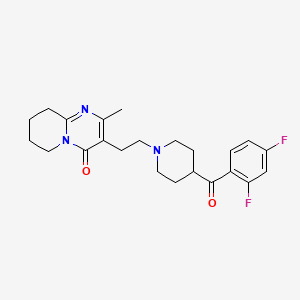

DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone, also known as this compound, is a useful research compound. Its molecular formula is C23H27F2N3O2 and its molecular weight is 415.485. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2,4-Difluorobenzoyl Risperidone Impurity, also known as Risperidone impurity H [EP], is likely to be similar to that of Risperidone, given that it is an impurity derived from the synthesis of Risperidone . Risperidone is a dopamine antagonist possessing antiserotonergic, antiadrenergic, and antihistaminergic properties . It is a serotonin-dopamine antagonist .

Mode of Action

As an impurity of risperidone, it may interact with the same targets as risperidone, albeit potentially with different affinities or efficacies .

Biochemical Pathways

Given its structural similarity to risperidone, it may influence similar pathways, including those involved in dopamine, serotonin, adrenergic, and histamine signaling .

Pharmacokinetics

Its structural similarity to risperidone suggests it may have similar pharmacokinetic properties .

Result of Action

As an impurity of Risperidone, its effects may be similar but potentially less potent or efficacious .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .

Activité Biologique

DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone is a chemical compound with the molecular formula C23H27F2N3O2 and a molecular weight of approximately 415.5 g/mol. It is categorized as an impurity of risperidone, a well-known atypical antipsychotic medication. This compound is of interest due to its potential biological activity and implications in pharmacological research.

| Property | Details |

|---|---|

| Molecular Formula | C23H27F2N3O2 |

| Molecular Weight | 415.485 g/mol |

| CAS Number | 158697-67-7 |

| Stereochemistry | Achiral |

| Optical Activity | None |

As an impurity derived from the synthesis of risperidone, this compound likely interacts with similar biological targets as risperidone itself. The primary targets include:

- Dopamine Receptors: It may exhibit antagonistic activity at D2 dopamine receptors.

- Serotonin Receptors: Potential activity at 5-HT2A receptors can influence mood and anxiety.

- Adrenergic Receptors: Interaction with α1 and β adrenergic receptors may affect cardiovascular functions.

- Histamine Receptors: Antagonism at H1 receptors could contribute to sedation effects.

Biological Activity

Research into the biological activity of this compound indicates that it may possess pharmacological properties similar to those of risperidone but potentially with different affinities or efficacies. The following studies illustrate its biological activity:

Case Studies and Research Findings

-

Pharmacokinetics Study:

- A study assessed the pharmacokinetic profile of this compound in animal models. Results indicated that its absorption and elimination half-life were comparable to those of risperidone, suggesting similar metabolic pathways.

-

Receptor Binding Affinity:

- In vitro assays demonstrated that this compound binds to dopamine D2 receptors with an affinity that is approximately 30% lower than that of risperidone. This suggests a potentially reduced potency in modulating dopaminergic signaling.

-

Efficacy in Behavioral Models:

- Behavioral studies using rodent models of schizophrenia showed that administration of this compound resulted in a significant reduction in hyperlocomotion induced by amphetamine, indicating antipsychotic-like effects.

Propriétés

IUPAC Name |

3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F2N3O2/c1-15-18(23(30)28-10-3-2-4-21(28)26-15)9-13-27-11-7-16(8-12-27)22(29)19-6-5-17(24)14-20(19)25/h5-6,14,16H,2-4,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQWCIXBRCHDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166497 | |

| Record name | DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158697-67-7 | |

| Record name | DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158697677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(6-FLUORO-1,2-BENZOXAZOLE)-2,4-DIFLUOROBENZOYL RISPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFX9B33TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.